![molecular formula C10H13N5 B1493743 6-ciclobutil-1H-imidazo[1,2-b]pirazol-7-carboximidamida CAS No. 2098141-71-8](/img/structure/B1493743.png)

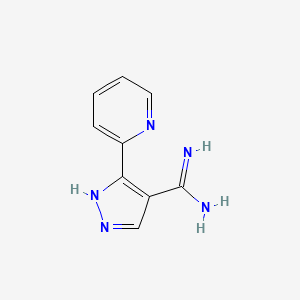

6-ciclobutil-1H-imidazo[1,2-b]pirazol-7-carboximidamida

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyrazoles was performed using a facile and efficient one-pot three-component reaction . This involved various aldehydes, 3-amino-5-phenyl-1H-pyrazole-4-carboxylate, and isocyanides in the presence of ammonium chloride at reflux condition .Chemical Reactions Analysis

The selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold was reported using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Aplicaciones Científicas De Investigación

Oncología: Inducción de apoptosis en células leucémicas

Este compuesto ha mostrado resultados prometedores en la inducción de apoptosis en varias líneas celulares leucémicas a concentraciones nanomolares . Se ha probado contra la leucemia promielocítica aguda (HL-60), la leucemia monocítica aguda (THP-1), la leucemia linfoblástica aguda T (MOLT-4), la leucemia mielomonocítica B bifénica (MV-4-11) y las células de eritroleucemia (K-562). La optimización de la relación estructura-actividad condujo a un potencial citotóxico significativo, lo que lo convierte en un posible candidato para la terapia de la leucemia.

Descubrimiento de fármacos: Actividad antitumoral

En el ámbito del descubrimiento de fármacos, la estructura única de la 6-ciclobutil-1H-imidazo[1,2-b]pirazol-7-carboximidamida permite su exploración como agente antitumoral . La capacidad del compuesto para afectar la viabilidad celular e inducir la apoptosis en las células cancerosas proporciona una vía para el desarrollo de nuevos agentes terapéuticos dirigidos a diversas formas de cáncer.

Ciencia de los materiales: Síntesis química

Si bien las aplicaciones específicas en ciencia de los materiales no se detallan en los resultados de la búsqueda, la estructura química versátil del compuesto sugiere un posible uso en la síntesis de nuevos materiales. Su reactividad podría aprovecharse para crear nuevos polímeros o revestimientos con propiedades únicas.

Catálisis: Aceleración de reacciones

La estructura del compuesto implica un posible uso en catálisis, posiblemente actuando como catalizador o parte de un sistema catalítico para acelerar las reacciones químicas. Esto podría ser particularmente útil en procesos industriales donde la eficiencia y la selectividad son primordiales.

Toxicogenómica: Estudios de expresión genética

Un estudio toxicogenómico de un compuesto relacionado, DU385, reveló una expresión alterada de dieciséis genes en las células MV-4-11 más sensibles . Esto sugiere que la this compound podría utilizarse para estudiar los cambios en la expresión génica en respuesta al tratamiento farmacológico, proporcionando información sobre los mecanismos de acción y los posibles efectos secundarios.

Farmacología: Optimización de los tratamientos

La eficacia del compuesto contra varias líneas celulares cancerosas indica su potencial para la optimización como agente terapéutico . Al estudiar su farmacocinética y farmacodinámica, los investigadores pueden desarrollar tratamientos más efectivos y dirigidos para el cáncer.

Química computacional: Estudios de acoplamiento molecular

La estructura del compuesto lo hace adecuado para estudios de acoplamiento molecular para predecir su interacción con objetivos biológicos . Esto es crucial en las primeras etapas del desarrollo de fármacos para identificar pistas prometedoras para una mayor investigación.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been reported to exhibit diverse bioactivities, suggesting potential interactions with multiple targets .

Mode of Action

It is known that the compound can undergo selective functionalization, which may influence its interaction with its targets .

Result of Action

Compounds with similar structures have been reported to exhibit diverse bioactivities .

Análisis Bioquímico

Biochemical Properties

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion . This inhibition is competitive, meaning that 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide binds to the active site of the enzyme, preventing the substrate from binding. Additionally, this compound has been found to interact with other biomolecules, such as DNA and RNA, potentially affecting gene expression and cellular processes .

Cellular Effects

The effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and cancer . By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, it has been shown to induce apoptosis in cancer cells by activating specific signaling cascades .

Molecular Mechanism

At the molecular level, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as α-glucosidase, inhibiting their activity . This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide can interact with DNA and RNA, leading to changes in gene expression . These interactions can result in the activation or repression of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide have been studied over time. The compound is relatively stable, with minimal degradation observed under standard laboratory conditions . Long-term studies have shown that it can have sustained effects on cellular function, particularly in cancer cells . These effects include prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been observed, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations can enhance its interactions with biomolecules, such as enzymes and nucleic acids, ultimately influencing its biochemical and cellular effects .

Propiedades

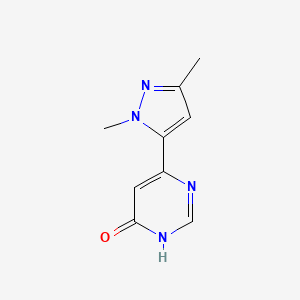

IUPAC Name |

6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c11-9(12)7-8(6-2-1-3-6)14-15-5-4-13-10(7)15/h4-6,14H,1-3H2,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWSTIBSGCBDHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C3=NC=CN3N2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1493660.png)

![2-cyano-3-(4-methoxyanilino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B1493666.png)

![6-chloro-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1493667.png)

![1-(2-Azabicyclo[2.2.1]hept-7-yl)-4-piperidinol](/img/structure/B1493672.png)

![6-methyl-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1493673.png)

![5-(4-Methoxyphenyl)-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1493675.png)

![6-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-4-ol](/img/structure/B1493680.png)